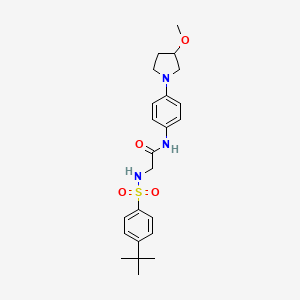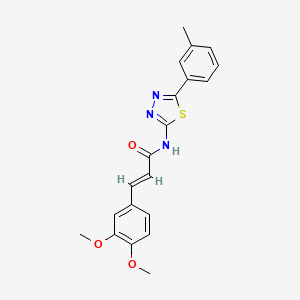
N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide is an intricate organic compound known for its diverse functional groups. This molecule contains a benzylamine moiety, a thioether linkage, an indole ring, and a methoxy-substituted benzamide group. These structures indicate potential biological activities and applications in various fields of science, including medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide can be achieved through a multi-step synthetic route:
Formation of the Benzylamine Derivative: : Start with the synthesis of 2-(benzylamino)-2-oxoethyl chloride.
Reagents: : Benzylamine, oxalyl chloride.
Conditions: : The reaction is carried out in an inert atmosphere, such as nitrogen, with an aprotic solvent like dichloromethane at low temperatures to prevent decomposition.
Thioether Formation: : The obtained 2-(benzylamino)-2-oxoethyl chloride is reacted with 3-mercapto-1H-indole.
Reagents: : 3-mercapto-1H-indole, base (e.g., triethylamine).
Conditions: : The reaction is generally performed at room temperature under nitrogen atmosphere.
Indole Derivative Conversion: : The intermediate is then treated with 2-chloroethylamine.
Reagents: : 2-chloroethylamine hydrochloride.
Conditions: : This step might require heating and prolonged reaction times to ensure complete conversion.
Coupling with 4-Methoxybenzoyl Chloride: : The final step involves coupling the resulting product with 4-methoxybenzoyl chloride.
Reagents: : 4-methoxybenzoyl chloride, base (e.g., pyridine).
Conditions: : The reaction is carried out at low to moderate temperatures to avoid side reactions.
Industrial Production Methods
Industrial production would likely employ the same synthetic route but optimized for larger scale using continuous flow chemistry techniques. Optimizations may include more stable intermediates, higher yielding reagents, and safer reaction conditions.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidative transformations on the thioether or indole moiety.
Reagents: : Hydrogen peroxide, peracids.
Conditions: : Acidic or basic media.
Reduction: : Reduction can occur at the carbonyl groups or any unsaturated bonds.
Reagents: : Sodium borohydride, lithium aluminum hydride.
Conditions: : Anhydrous conditions to avoid hydrolysis.
Substitution: : The indole and benzamide moieties can undergo electrophilic and nucleophilic substitution reactions.
Reagents: : Halogenating agents, nucleophiles like amines or alcohols.
Conditions: : Vary based on the specific substitution.
Common Reagents and Conditions
Reagents: : Include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., catalytic hydrogenation), halogenating agents (e.g., N-bromosuccinimide).
Conditions: : Range from room temperature to elevated temperatures, inert atmospheres like nitrogen or argon, and various solvents.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Amines or alcohols.
Substitution: : Halogenated derivatives, amino derivatives, alkoxy derivatives.
科学研究应用
This compound has various scientific applications:
Medicinal Chemistry: : Potential as a therapeutic agent due to the presence of bioactive moieties like indole and benzamide, which are known for anti-inflammatory, anti-cancer, and antidepressant properties.
Chemical Biology: : Utilized in studying enzyme interactions and receptor bindings due to its complex structure.
Industry: : May serve as an intermediate in the synthesis of more complex organic molecules or pharmaceuticals.
作用机制
The mechanism by which N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide exerts its effects is multi-faceted, involving:
Molecular Targets: : Likely targets include enzymes such as proteases, kinases, and receptors in cellular pathways.
Pathways: : It can modulate signaling pathways related to inflammation, cellular proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
N-(2-(3-(1H-indol-1-yl)ethyl)-4-methoxybenzamide
N-(2-(3-(2-oxoethylthio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide
N-(2-(3-((2-aminomethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide
Uniqueness
N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide: contains a unique combination of functional groups not commonly found together, making it versatile for various chemical reactions and biological activities.
The presence of both benzylamine and indole moieties provides dual functionality, enhancing its interaction with biological targets.
属性
IUPAC Name |
N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3S/c1-33-22-13-11-21(12-14-22)27(32)28-15-16-30-18-25(23-9-5-6-10-24(23)30)34-19-26(31)29-17-20-7-3-2-4-8-20/h2-14,18H,15-17,19H2,1H3,(H,28,32)(H,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYMHUXNNOBCOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-imidazole dihydrochloride](/img/structure/B2396958.png)
![2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methyl-1,2-thiazol-5-yl)acetamide](/img/structure/B2396960.png)
![6-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.5]octane-6-carboxylic acid](/img/structure/B2396962.png)
![3-[methyl(3-methylphenyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide](/img/structure/B2396964.png)
![3-hexyl-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2396965.png)
![3-chloro-2-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2396967.png)
![2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2396969.png)



![ethyl 4-oxo-3-phenyl-5-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2396976.png)

![N-(2,5-difluorophenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2396979.png)
